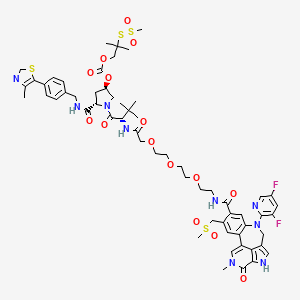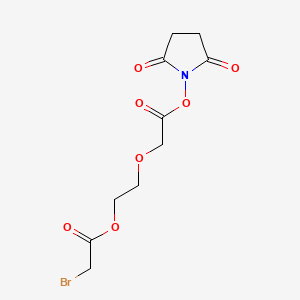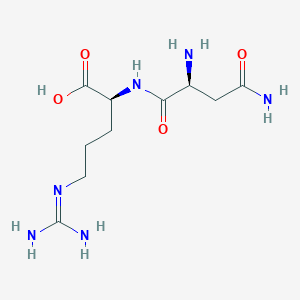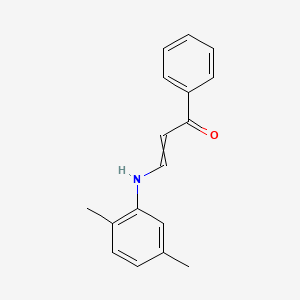
PROTAC BRD4 Degrader-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC BRD4 Degrader-9 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression and are implicated in various cancers. This compound facilitates the selective degradation of BRD4, thereby inhibiting its function and offering potential therapeutic benefits in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-9 involves the conjugation of ligands for von Hippel-Lindau (VHL) and BRD4. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligands for VHL and BRD4 are synthesized separately using standard organic synthesis techniques.
Linker Attachment: A linker molecule is attached to the VHL ligand through a series of coupling reactions.
Conjugation: The BRD4 ligand is then conjugated to the linker-VHL ligand complex to form the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes optimizing reaction conditions, using high-throughput synthesis techniques, and employing purification methods such as chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: PROTAC BRD4 Degrader-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Applications De Recherche Scientifique
PROTAC BRD4 Degrader-9 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of BRD4 and related compounds.
Biology: Employed to investigate the role of BRD4 in cellular processes and its interactions with other proteins.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving BRD4 dysregulation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting BRD4.
Mécanisme D'action
PROTAC BRD4 Degrader-9 exerts its effects by recruiting the ubiquitin-proteasome system to selectively degrade BRD4. The compound binds to both BRD4 and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of BRD4. This leads to the inhibition of BRD4-mediated gene expression and cellular processes, ultimately resulting in anti-cancer effects .
Comparaison Avec Des Composés Similaires
PROTAC BRD4 Degrader-1: Another PROTAC targeting BRD4 with a different ligand structure.
PROTAC BRD4 Degrader-2: Similar to Degrader-1 but with modifications to improve selectivity and potency.
PROTAC BRD9 Degrader-4: Targets BRD9, a related protein in the BET family.
Uniqueness: PROTAC BRD4 Degrader-9 is unique due to its high selectivity and potency in degrading BRD4. It has shown promising results in preclinical studies, demonstrating significant anti-cancer effects with minimal off-target activity .
Propriétés
Formule moléculaire |
C59H71F2N9O15S4 |
|---|---|
Poids moléculaire |
1312.5 g/mol |
Nom IUPAC |
[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] (2-methyl-2-methylsulfonylsulfanylpropyl) carbonate |
InChI |
InChI=1S/C59H71F2N9O15S4/c1-34-50(86-33-66-34)36-12-10-35(11-13-36)24-65-54(73)46-22-40(85-57(76)84-32-59(5,6)87-89(9,79)80)28-70(46)56(75)51(58(2,3)4)67-47(71)30-83-19-18-82-17-16-81-15-14-62-53(72)41-23-45-42(20-37(41)31-88(8,77)78)43-29-68(7)55(74)49-48(43)38(25-63-49)27-69(45)52-44(61)21-39(60)26-64-52/h10-13,20-21,23,25-26,29,33,40,46,51,63H,14-19,22,24,27-28,30-32H2,1-9H3,(H,62,72)(H,65,73)(H,67,71)/t40-,46+,51-/m1/s1 |
Clé InChI |
YJTABYQWTJXVHI-DEYDXPIJSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B11932397.png)
![N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932404.png)



![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)


![13-benzyl-N-(3-ethoxypropyl)-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-amine](/img/structure/B11932451.png)
![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)

![3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)
![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)
